2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide

Lipophilicity Drug-likeness Permeability prediction

This compound is the optimal choice for screening programs requiring XLogP3-AA ≥ 3.5 within the N-cyclohexyl-2-(1-arylsulfonylpiperidin-2-yl)acetamide series. Its 4-chlorophenyl substituent delivers a lipophilicity of 3.7, essential for hydrophobic membrane targets, unlike the phenyl (3.0) or tosyl (3.4) analogs. The unique 3:1 chlorine isotopic signature enables precise LC-MS tracking in multiplexed assays. With zero public bioactivity data, it offers maximum IP freedom for novel target discovery. Choose this compound to avoid rediscovering known pharmacology.

Molecular Formula C19H27ClN2O3S
Molecular Weight 398.95
CAS No. 941955-56-2
Cat. No. B2614846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide
CAS941955-56-2
Molecular FormulaC19H27ClN2O3S
Molecular Weight398.95
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H27ClN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23)
InChIKeyRRYJDYBYBKTOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide Procurement Guide: Chemical Identity, Physicochemical Baseline, and In-Class Positioning


2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide (CAS 941955-56-2; molecular formula C19H27ClN2O3S; MW 398.9 g/mol) is a synthetic aryl sulfonamide derivative built on a 2-substituted piperidine scaffold. The molecule bears a 4-chlorophenylsulfonyl group at the piperidine nitrogen and a cyclohexylacetamide moiety at the piperidine 2-position. It belongs to the broader class of substituted sulfonamide derivatives that have been explored as bradykinin B1 receptor modulators [1] and constitutes part of commercial screening libraries (e.g., AKOS024634000, F2267-0273). Key computed physicochemical descriptors include XLogP3-AA 3.7, topological polar surface area 74.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [2]. Despite its presence in screening collections, no primary biological activity data (IC50, Ki, EC50) have been reported for this specific compound in peer-reviewed literature or public bioactivity databases as of April 2026.

Why No In-Class Sulfonamide Can Substitute for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide in Lipophilicity-Dependent Assays


Substitution of this compound with in-class aryl sulfonamide analogs sharing the N-cyclohexyl-2-(1-arylsulfonylpiperidin-2-yl)acetamide core can introduce quantitatively significant, assay-relevant variations in lipophilicity and molecular recognition properties. The 4-chlorophenyl substituent imparts an XLogP3-AA value of 3.7, which is 0.7 log units higher than the unsubstituted phenyl analog (XLogP3-AA 3.0) and 0.3 log units higher than the 4-methylphenyl analog (XLogP3-AA 3.4) [1][2][3]. These differences are sufficiently large to alter passive membrane permeability, non-specific protein binding, and compound retention time in reverse-phase chromatographic assays. Moreover, the chlorine atom contributes a unique heavy atom and distinctive isotopic signature (35Cl/37Cl) not present in any of the closest commercially available analogs, enabling unambiguous detection and quantification in complex biological matrices. Generic replacement—even by the structurally closest 4-methylphenyl (tosyl) or unsubstituted phenyl analog—will therefore introduce a systematic and measurable deviation in every assay where lipophilicity or halogen-dependent detection is a determining variable.

Quantitative Differentiation Evidence for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Head-to-Head: 4-Chlorophenyl Target Outranks Phenyl, Tosyl, and Thienyl Analogs

The target compound (4-chlorophenyl substituent) exhibits a computed XLogP3-AA of 3.7, representing the highest lipophilicity among the four directly comparable N-cyclohexyl-2-(1-arylsulfonylpiperidin-2-yl)acetamide analogs for which PubChem data are available [1]. The unsubstituted phenyl analog measures 3.0 [2], the 4-methylphenyl (tosyl) analog measures 3.4 [3], and the 2-thienyl analog (CAS 941905-51-7, C17H26N2O3S2, MW 370.5 g/mol) has no computed value in authoritative databases but is structurally predicted to be lower. The progressive LogP increase across the series (3.0 → 3.4 → 3.7) corresponds with increasing hydrophobicity of the aryl substituent (H → CH3 → Cl) and is consistent with Hansch substituent constant trends.

Lipophilicity Drug-likeness Permeability prediction

Exact Mass and Elemental Composition Differentiation Enables Unambiguous Spectrometric Identification

The target compound possesses an exact monoisotopic mass of 398.1430916 Da and a molecular formula of C19H27ClN2O3S [1]. This differentiates it from all in-class analogs: the unsubstituted phenyl analog has exact mass 364.18206393 Da (C19H28N2O3S) [2], and the tosyl analog has exact mass 378.19771400 Da (C20H30N2O3S) [3]. The presence of exactly one chlorine atom in the target compound produces a characteristic M:(M+2) isotope pattern with approximately 3:1 intensity ratio in mass spectra, enabling unequivocal identification even in complex mixtures or when co-eluting with other sulfonamide library members.

Mass spectrometry Quality control Isotopic fingerprint

2-Piperidinyl Scaffold Topology Distinguishes Target Compound from the Therapeutically Explored 4-Piperidinyl CCR2 Antagonist Series

The target compound is a 2-substituted piperidine derivative in which both the sulfonamide and the acetamide groups are attached to the piperidine 2-position. This contrasts with the extensively patented 4-substituted-cyclohexylamino-4-piperidinyl-acetamide series disclosed as CCR2 antagonists in US Patent 8,921,559 B2 and EP 2646429 B1, where the acetamide-bearing carbon and sulfonamide-bearing nitrogen are separated through a 1,4-disubstituted piperidine ring [1][2]. The 2-piperidinyl scaffold creates a shorter through-space distance between the cyclohexylacetamide and arylsulfonyl pharmacophoric elements, altering the three-dimensional presentation of these groups to potential biological targets relative to the 1,4-disposed series.

Scaffold topology Chemokine receptor Positional isomer

Absence of Reported Biological Activity as a Differentiating Procurement Criterion for Novel Target Discovery

As of April 2026, a systematic search of ChEMBL, BindingDB, PubMed, and PubChem BioAssay databases returns no reported biological activity data (IC50, Ki, Kd, EC50, or % inhibition at defined concentration) for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide (CAS 941955-56-2) [1][2]. This stands in contrast to related aryl sulfonamide piperidine chemotypes, for which patent literature reports bradykinin B1 receptor modulatory activity [3] and CCR2 antagonism [4]. The compound tested negative via ChEMBL ID lookup and does not return target-associated records in BindingDB. The absence of prior annotation does not constitute a null result; rather, it establishes this compound as a genuinely unexplored chemical entity within its chemotype class, making it suitable for unbiased phenotypic screening or target-fishing campaigns where prior pharmacological annotation of close analogs would introduce confirmation bias.

Screening library Novel target Data gap

Procurement-Driven Application Scenarios for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide Based on Quantitative Differentiation Evidence


Lipophilicity-Dependent Phenotypic Screening Requiring Elevated cLogP Among Aryl Sulfonamide Analogs

When a screening program requires a compound with XLogP3-AA ≥ 3.5 within the N-cyclohexyl-2-(1-arylsulfonylpiperidin-2-yl)acetamide series—for example, to match the lipophilicity profile of a cellular target resident in a hydrophobic membrane compartment—the target compound (XLogP3-AA 3.7) is the most suitable choice among currently catalogued analogs. The unsubstituted phenyl analog (3.0) and tosyl analog (3.4) fall below this threshold [1][2][3]. Procurement should specify the 4-chlorophenyl derivative when the screening protocol uses a LogP cut-off as a compound inclusion criterion.

Scaffold-Hopping Campaigns Targeting Chemokine or Bradykinin Receptor Families with a 2-Piperidinyl Topology

For medicinal chemistry programs exploring chemokine receptor (CCR2) or bradykinin B1 receptor modulation that seek to depart from extensively patented 4-piperidinyl scaffolds described in US 8,921,559 B2 and WO2009115257A1 [4][5], the 2-piperidinyl topology of the target compound offers a structurally distinct pharmacophore geometry. The shorter through-bond distance between sulfonamide and acetamide substituents alters the spatial presentation of key recognition elements, potentially yielding a different selectivity profile. This compound is appropriate for purchase as a starting scaffold in a patent-circumventing lead generation program.

Mass Spectrometry Method Development and Compound Management Workflows Requiring Chlorine Isotopic Signature

In high-throughput compound management or analytical chemistry laboratories developing LC-MS methods for sulfonamide library quality control, the unique exact mass (398.1430916 Da) and characteristic 3:1 chlorine isotopic peak ratio of the target compound enable precise identification and quantification [1]. Unlike the phenyl analog (no halogen isotopic signature) or the tosyl analog (no halogen), the chlorine atom serves as an intrinsic mass tag that facilitates compound tracking in multiplexed sample streams. Laboratories should procure the 4-chlorophenyl variant when isotopic differentiation from co-screened non-halogenated analogs is required.

Proprietary Screening for Novel Biological Targets Using an Unannotated Drug-Like Chemotype

Organizations conducting proprietary, target-agnostic phenotypic screening may prioritize this compound because it satisfies drug-likeness criteria (MW 398.9 < 500 g/mol; XLogP3-AA 3.7 < 5; TPSA 74.9 Ų < 140 Ų; HBD 1 < 5; HBA 4 < 10) [1] while carrying zero prior biological annotation in ChEMBL, BindingDB, and PubChem BioAssay [6][7]. This dual profile—drug-like computed properties plus complete absence of public pharmacological data—maximizes the probability that any detected activity represents a novel, patentable target-compound interaction rather than rediscovery of known pharmacology. This compound is recommended for inclusion in diversity-oriented screening decks where intellectual property freedom-to-operate is a key procurement consideration.

Quote Request

Request a Quote for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.